molecular formula C18H27N3O6S B2979087 methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate CAS No. 2034460-60-9

methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate

Cat. No.: B2979087
CAS No.: 2034460-60-9
M. Wt: 413.49
InChI Key: YJFGBAHPKVATSK-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a piperidine ring, a sulfamoyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfamoyl group, and the esterification of the benzoate moiety. Common reagents used in these reactions include dimethylcarbamoyl chloride, piperidine, and methoxybenzoic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate exerts its effects involves interactions with specific molecular targets. The piperidine ring and sulfamoyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-hydroxybenzoate
  • Methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-chlorobenzoate

Uniqueness

Methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate is unique due to the presence of the methoxy group on the benzoate moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

methyl 3-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-20(2)18(23)21-9-7-13(8-10-21)12-19-28(24,25)16-11-14(17(22)27-4)5-6-15(16)26-3/h5-6,11,13,19H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFGBAHPKVATSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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